molecular formula C9H8BrN3 B6285075 3-bromo-5-(4-methyl-1H-pyrazol-1-yl)pyridine CAS No. 1289270-48-9

3-bromo-5-(4-methyl-1H-pyrazol-1-yl)pyridine

Cat. No.: B6285075
CAS No.: 1289270-48-9
M. Wt: 238.1
InChI Key:
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Description

3-bromo-5-(4-methyl-1H-pyrazol-1-yl)pyridine is a heterocyclic compound that features both a bromopyridine and a pyrazole moiety. This compound is of interest due to its potential applications in various fields such as medicinal chemistry and materials science. The presence of both bromine and pyrazole groups makes it a versatile intermediate for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-5-(4-methyl-1H-pyrazol-1-yl)pyridine typically involves the reaction of 3-bromo-5-chloropyridine with 4-methyl-1H-pyrazole under basic conditions. A common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where the pyrazole is introduced to the bromopyridine in the presence of a base and a palladium catalyst .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar routes as laboratory-scale synthesis, with optimizations for yield and purity. This could involve continuous flow reactors and the use of more efficient catalysts and solvents to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-bromo-5-(4-methyl-1H-pyrazol-1-yl)pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form more complex structures.

    Oxidation and Reduction: The pyrazole moiety can undergo oxidation or reduction, altering the electronic properties of the compound.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the pyrazole and facilitate nucleophilic substitution.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, used for oxidation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl or heteroaryl compounds .

Scientific Research Applications

3-bromo-5-(4-methyl-1H-pyrazol-1-yl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-bromo-5-(4-methyl-1H-pyrazol-1-yl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The pyrazole moiety is known to interact with various biological targets, including kinases and G-protein coupled receptors, through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

    3-bromo-5-(4-methyl-1H-pyrazol-1-yl)pyridine: Similar in structure but with different substituents on the pyrazole or pyridine rings.

    4-bromo-1H-pyrazole: A simpler compound with only the pyrazole ring and a bromine substituent.

    3,5-dibromo-1H-pyrazole: Contains two bromine atoms on the pyrazole ring.

Uniqueness

This compound is unique due to the combination of the bromopyridine and pyrazole moieties, which provides a versatile scaffold for further functionalization. This dual functionality allows for a wide range of chemical modifications and applications, making it a valuable compound in both research and industrial settings .

Properties

CAS No.

1289270-48-9

Molecular Formula

C9H8BrN3

Molecular Weight

238.1

Purity

95

Origin of Product

United States

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